2-hydroxy-4-oxo-N-(pyridin-4-ylmethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
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Overview
Description
2-Hydroxy-4-oxo-N-(pyridin-4-ylmethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a heterocyclic compound that features a pyrido[1,2-a]pyrimidine core. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of multiple functional groups, including a hydroxyl group, a ketone, and a carboxamide, allows for diverse chemical reactivity and interactions with biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-hydroxy-4-oxo-N-(pyridin-4-ylmethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common route includes the following steps:
Formation of the Pyrido[1,2-a]pyrimidine Core:
Functional Group Introduction:
Carboxamide Formation:
Industrial Production Methods: Industrial synthesis may involve similar steps but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to improve yield and purity.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using strong oxidizing agents.
Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The carboxamide group can undergo nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Secondary alcohols.
Substitution Products: Various substituted amides, depending on the nucleophile used.
Chemistry:
- Used as a building block in the synthesis of more complex heterocyclic compounds.
- Serves as a ligand in coordination chemistry for the development of metal complexes.
Biology:
- Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in disease pathways.
- Studied for its antimicrobial and antiviral properties.
Medicine:
- Explored as a potential therapeutic agent for treating various diseases, including cancer, due to its ability to interact with specific molecular targets.
Industry:
- Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. The hydroxyl and ketone groups can form hydrogen bonds with amino acid residues in proteins, while the carboxamide group can participate in both hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to therapeutic effects.
Molecular Targets and Pathways:
Kinases: Inhibition of kinase activity can disrupt signaling pathways involved in cell proliferation and survival.
Receptors: Binding to specific receptors can alter cellular responses, potentially leading to therapeutic outcomes.
Comparison with Similar Compounds
2-Hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide: Lacks the pyridin-4-ylmethyl group, which may affect its biological activity and binding affinity.
4-Oxo-N-(pyridin-4-ylmethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide: Lacks the hydroxyl group, potentially altering its reactivity and interaction with biological targets.
Uniqueness: The presence of the pyridin-4-ylmethyl group in 2-hydroxy-4-oxo-N-(pyridin-4-ylmethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide enhances its ability to interact with a broader range of biological targets, potentially increasing its efficacy as a therapeutic agent. The combination of functional groups also provides a versatile platform for further chemical modifications and optimization.
Properties
IUPAC Name |
2-hydroxy-4-oxo-N-(pyridin-4-ylmethyl)pyrido[1,2-a]pyrimidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O3/c20-13(17-9-10-4-6-16-7-5-10)12-14(21)18-11-3-1-2-8-19(11)15(12)22/h1-8,21H,9H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKRXCMRSWDLOIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(C(=O)N2C=C1)C(=O)NCC3=CC=NC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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